Dihydrooxoepistephamiersine possesses a complex pentacyclic structure characteristic of hasubanan alkaloids. This class of compounds features an aza [4.4.3] propellane core, composed of a polyhydrophenanthrene skeleton and an ethyl ammonia bridge. The molecular architecture of dihydrooxoepistephamiersine includes multiple stereogenic centers that define its three-dimensional configuration and biological activity.
Chemical Identifiers and Basic Properties
Table 1 summarizes the key chemical identifiers and properties of dihydrooxoepistephamiersine:
The structural complexity of dihydrooxoepistephamiersine can be represented through various chemical notation systems, which provide different ways to encode its molecular structure:
Understanding the physical and chemical properties of dihydrooxoepistephamiersine is essential for its handling, storage, and application in research.
Property
Description
Solubility
Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Solubility Enhancement
For higher solubility, warming to 37°C and ultrasonic bath treatment is recommended
Purity (Commercial)
>98%
Storage Parameter
Recommendation
Storage Condition
Store in sealed, cool and dry conditions
Temperature for Stock Solutions
Below -20°C
Stability
Stock solutions stable for several months when properly stored
Shipping Conditions
Room temperature or blue ice upon request
Natural Sources and Distribution
Botanical Source
Dihydrooxoepistephamiersine is a naturally occurring compound found exclusively in certain plant species:
Source Information
Details
Primary Source
Roots of Stephania japonica
Plant Family
Menispermaceae
Genus
Stephania
Distribution
Primarily found in plants of the Stephania genus
Related Alkaloids from Stephania japonica
Stephania japonica contains several structurally related hasubanan alkaloids, forming a unique phytochemical profile that contributes to the plant's biological activities:
Compound Name
CAS Number
Molecular Formula
Molecular Weight (g/mol)
Dihydrooxoepistephamiersine
51804-69-4
C21H27NO7
405.5
Oxoepistephamiersine
51804-68-3
C21H25NO7
403.4
Epistephamiersine
52389-15-8
-
-
Stephamiersine
618347
-
389.4
Stephasunoline
618654
-
377.4
Structural Classification and Relationship to Other Alkaloids
Classification Within Hasubanan Alkaloids
Dihydrooxoepistephamiersine belongs to the hasubanan family of alkaloids, which share distinctive structural features:
Structural Characteristic
Description
Core Structure
Aza [4.4.3] propellane core
Structural Components
Polyhydrophenanthrene skeleton with an ethyl ammonia bridge
Structural Similarity
Shows structural resemblance to morphine alkaloids
Stereochemistry
Contains multiple stereogenic centers defining its three-dimensional configuration
Structural Comparison with Related Compounds
The structural relationship between dihydrooxoepistephamiersine and its closely related analog oxoepistephamiersine reveals insights into structure-activity relationships within this alkaloid class:
Compound
Molecular Weight
Key Structural Difference
Dihydrooxoepistephamiersine
405.5 g/mol
Contains a hydroxyl group at position 13
Oxoepistephamiersine
403.4 g/mol
Contains a keto group instead of hydroxyl group
Activity Type
Description
General Significance
Exhibits significant biological activity, making it a subject of interest in pharmacological research
Pharmacological Similarities
As part of the hasubanan alkaloid family, shares structural similarities with morphine, suggesting potential analgesic properties
Research Applications
Current research applications of dihydrooxoepistephamiersine focus primarily on its use as a reference standard and research tool:
Application
Description
Reference Standards
Used as a high-purity reference standard in analytical and pharmacological research
Pharmacological Research
Employed in drug discovery and development studies
Structure-Activity Relationship Studies
Utilized to understand the relationship between chemical structure and biological activity within hasubanan alkaloids
Supplier
Catalog Number
Package Size
Price (USD)
Purity
BioCrick
BCN5646
Not specified
Not specified
>98%
ChemFaces
CFN98831
Not specified
Not specified
≥98%
AOBIOUS
Not specified
Not specified
$849.00
Not specified
BOC Sciences
NP0384
1 mg
$519
Not specified
Intended Research Applications
The commercial availability of dihydrooxoepistephamiersine is specifically targeted for research purposes with clear limitations:
Intended Use
Limitations
Reference standards
For research use only
Pharmacological research
Not for human or veterinary diagnostic or therapeutic use
Food research
Research applications only
Synthetic precursor compounds
Laboratory research only
Intermediates & Fine Chemicals
Not for direct consumption or therapeutic application
Future Research Directions
Research Area
Potential Focus
Pharmacological Mechanism
Elucidation of specific biological targets and mechanisms of action
Structure-Activity Relationships
Systematic modification of the hasubanan scaffold to develop more potent or selective analogs
Therapeutic Applications
Exploration of potential applications in pain management, given structural similarities to morphine alkaloids
Synthetic Methodology
Development of more efficient synthetic routes to access dihydrooxoepistephamiersine and related compounds
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